2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)-
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Overview
Description
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- is a chemical compound with the molecular formula C19H28N2O. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its octahydroquinolizine core and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the quinolizine core is reacted with an acyl chloride or anhydride in the presence of a base.
Addition of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Quinolizine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolizine derivatives with hydrogenated functional groups.
Substitution: Quinolizine derivatives with various substituted functional groups.
Scientific Research Applications
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Affect Gene Expression: Influence the expression of specific genes, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- can be compared with other similar compounds, such as:
Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents, which may exhibit different chemical and biological properties.
Acetamide Derivatives: Compounds with acetamide groups attached to different core structures, which may have varying degrees of biological activity.
Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups attached to different core structures, which may show different reactivity and applications.
The uniqueness of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
162937-47-5 |
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Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H28N2O/c1-14-7-5-8-15(2)19(14)20-18(22)13-16-9-6-12-21-11-4-3-10-17(16)21/h5,7-8,16-17H,3-4,6,9-13H2,1-2H3,(H,20,22)/t16-,17+/m0/s1 |
InChI Key |
YQPNERKMUPSIDS-DLBZAZTESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[C@@H]2CCCN3[C@@H]2CCCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2CCCN3C2CCCC3 |
Origin of Product |
United States |
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